2-[(E)-(2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]-6-(prop-2-en-1-yl)phenol
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Overview
Description
3-ALLYL-2-HYDROXYBENZALDEHYDE 1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an allyl group, a hydroxybenzaldehyde moiety, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ALLYL-2-HYDROXYBENZALDEHYDE 1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE typically involves multiple steps. The initial step often includes the preparation of 3-ALLYL-2-HYDROXYBENZALDEHYDE, which can be synthesized through the allylation of 2-hydroxybenzaldehyde. This is followed by the formation of the triazole ring through a cyclization reaction involving appropriate precursors. The final step involves the condensation of the triazole derivative with 3,4-dichlorobenzyl chloride under specific reaction conditions to yield the target hydrazone compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-ALLYL-2-HYDROXYBENZALDEHYDE 1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The allyl and dichlorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxy group may yield 3-allyl-2-hydroxybenzoic acid, while reduction may produce 3-allyl-2-hydroxybenzyl alcohol. Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
3-ALLYL-2-HYDROXYBENZALDEHYDE 1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ALLYL-2-HYDROXYBENZALDEHYDE 1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring is known to interact with metal ions, which can influence enzyme activity and cellular processes. Additionally, the allyl and dichlorobenzyl groups can participate in covalent bonding with target molecules, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 3-ALLYL-2-HYDROXYBENZALDEHYDE [3-(4-ETHOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]HYDRAZONE
- 3-HYDROXYBENZALDEHYDE [3-(4-ETHOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]HYDRAZONE
- 3-ETHOXY-4-HYDROXYBENZALDEHYDE [3-(4-ETHOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]HYDRAZONE
Uniqueness
3-ALLYL-2-HYDROXYBENZALDEHYDE 1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE is unique due to the presence of both the allyl and dichlorobenzyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the triazole ring makes this compound particularly versatile for various applications in research and industry .
Properties
Molecular Formula |
C19H17Cl2N5OS |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
2-[(E)-[[3-[(3,4-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]hydrazinylidene]methyl]-6-prop-2-enylphenol |
InChI |
InChI=1S/C19H17Cl2N5OS/c1-2-4-13-5-3-6-14(17(13)27)10-22-24-18-23-19(26-25-18)28-11-12-7-8-15(20)16(21)9-12/h2-3,5-10,27H,1,4,11H2,(H2,23,24,25,26)/b22-10+ |
InChI Key |
XYWCRYDODDMEHW-LSHDLFTRSA-N |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC2=NC(=NN2)SCC3=CC(=C(C=C3)Cl)Cl)O |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC2=NC(=NN2)SCC3=CC(=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
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